molecular formula C11H14N2O B064917 1-Ethoxy-2,4-dimethylbenzimidazole CAS No. 161958-72-1

1-Ethoxy-2,4-dimethylbenzimidazole

Cat. No. B064917
M. Wt: 190.24 g/mol
InChI Key: DXQBLBGWJFLJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,4-dimethylbenzimidazole (EDMB) is a benzimidazole derivative that has gained significant attention in recent years for its potential use in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various applications in the field of medicine and biology. In

Scientific Research Applications

1-Ethoxy-2,4-dimethylbenzimidazole has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that 1-Ethoxy-2,4-dimethylbenzimidazole has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, 1-Ethoxy-2,4-dimethylbenzimidazole has been found to inhibit the growth of various types of cancer cells such as breast cancer, lung cancer, and leukemia.

Mechanism Of Action

The mechanism of action of 1-Ethoxy-2,4-dimethylbenzimidazole is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, 1-Ethoxy-2,4-dimethylbenzimidazole has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.

Biochemical And Physiological Effects

1-Ethoxy-2,4-dimethylbenzimidazole has been found to have several biochemical and physiological effects. In addition to its anti-tumor properties, the compound has been found to have antioxidant and anti-inflammatory effects. Additionally, 1-Ethoxy-2,4-dimethylbenzimidazole has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Ethoxy-2,4-dimethylbenzimidazole in lab experiments is its low toxicity. The compound has been found to be relatively safe and well-tolerated in animal studies. Additionally, 1-Ethoxy-2,4-dimethylbenzimidazole is relatively easy to synthesize and purify, making it an attractive candidate for further research. However, one limitation of using 1-Ethoxy-2,4-dimethylbenzimidazole in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for the use of 1-Ethoxy-2,4-dimethylbenzimidazole in scientific research. One area of interest is in the development of new cancer therapies. 1-Ethoxy-2,4-dimethylbenzimidazole has shown promise as a potential anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, 1-Ethoxy-2,4-dimethylbenzimidazole may have applications in the treatment of other diseases such as neurodegenerative disorders and inflammatory conditions. Further research is needed to fully explore the potential of this compound in these areas.

Synthesis Methods

The synthesis of 1-Ethoxy-2,4-dimethylbenzimidazole involves the reaction of 2,4-dimethylbenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using various techniques such as column chromatography or recrystallization.

properties

CAS RN

161958-72-1

Product Name

1-Ethoxy-2,4-dimethylbenzimidazole

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-ethoxy-2,4-dimethylbenzimidazole

InChI

InChI=1S/C11H14N2O/c1-4-14-13-9(3)12-11-8(2)6-5-7-10(11)13/h5-7H,4H2,1-3H3

InChI Key

DXQBLBGWJFLJAX-UHFFFAOYSA-N

SMILES

CCON1C(=NC2=C(C=CC=C21)C)C

Canonical SMILES

CCON1C(=NC2=C(C=CC=C21)C)C

synonyms

1H-Benzimidazole,1-ethoxy-2,4-dimethyl-(9CI)

Origin of Product

United States

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